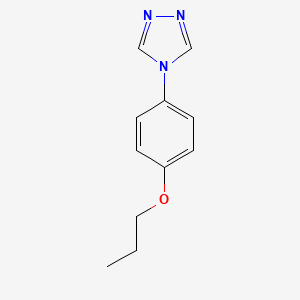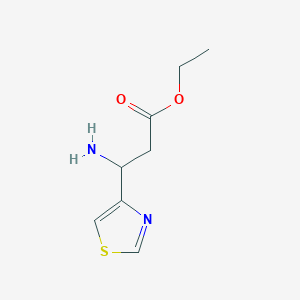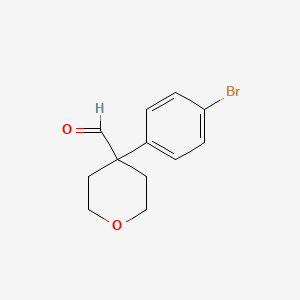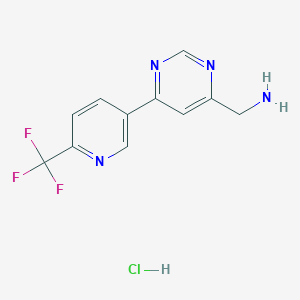
4-(4-Propoxyphenyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propoxi fenil)-4H-1,2,4-triazol es un compuesto heterocíclico que pertenece a la clase de los triazoles. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. El compuesto presenta un anillo de triazol sustituido con un grupo 4-propoxi fenil, lo que confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-(4-propoxi fenil)-4H-1,2,4-triazol normalmente implica la ciclación de precursores adecuados. Un método común es la reacción de 4-propoxi fenilhidrazina con formamida en condiciones ácidas, lo que lleva a la formación del anillo de triazol.
Métodos de producción industrial: En un entorno industrial, la síntesis puede implicar condiciones de reacción optimizadas, como temperatura controlada, presión y el uso de catalizadores para mejorar el rendimiento y la pureza. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-(4-Propoxi fenil)-4H-1,2,4-triazol se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático o en el anillo de triazol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos como las aminas o los tioles se utilizan comúnmente.
Principales productos formados:
Oxidación: Derivados oxidados del anillo de triazol.
Reducción: Derivados de triazol reducidos.
Sustitución: Diversos compuestos de triazol sustituidos según los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-(4-Propoxi fenil)-4H-1,2,4-triazol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Investigado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Propoxi fenil)-4H-1,2,4-triazol implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o proteínas, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir enzimas implicadas en la replicación del ADN o la síntesis de proteínas, lo que exhibe actividades antimicrobianas o anticancerígenas.
Compuestos similares:
1,2,4-Triazol: El compuesto padre con una estructura más simple.
4-Fenil-1,2,4-triazol: Estructura similar pero carece del grupo propoxi.
4-(4-Metoxifenil)-1,2,4-triazol: Estructura similar con un grupo metoxi en lugar de un grupo propoxi.
Singularidad: 4-(4-Propoxi fenil)-4H-1,2,4-triazol es único debido a la presencia del grupo 4-propoxi fenil, que confiere propiedades químicas y biológicas distintas. Esta sustitución puede mejorar su solubilidad, estabilidad e interacción con objetivos biológicos, lo que lo convierte en un compuesto valioso en la investigación y las posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
1,2,4-Triazole: The parent compound with a simpler structure.
4-Phenyl-1,2,4-triazole: Similar structure but lacks the propoxy group.
4-(4-Methoxyphenyl)-1,2,4-triazole: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness: 4-(4-Propoxyphenyl)-4H-1,2,4-triazole is unique due to the presence of the 4-propoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-(4-propoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O/c1-2-7-15-11-5-3-10(4-6-11)14-8-12-13-9-14/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
BDRWIXRDXMZGDM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)N2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)



![3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780144.png)
![8-(Bicyclo[2.2.1]heptan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11780152.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)


![4-(3-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780169.png)


